molecular formula C18H20O2 B371541 1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) CAS No. 895-37-4

1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene)

Cat. No.: B371541
CAS No.: 895-37-4
M. Wt: 268.3 g/mol
InChI Key: AVDZRLFBDGAZLP-BUHFOSPRSA-N
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Description

1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) is a synthetic organic compound featuring a central but-2-ene core flanked by two 4-methoxybenzene (p-methoxybenzene) groups. This specific substitution pattern places the methoxy groups in the para position on each benzene ring, which can influence the compound's electronic properties and molecular geometry. Compounds with methoxybenzene motifs are of significant interest in various research fields, particularly in polymer science and materials chemistry . They are often investigated as building blocks for the synthesis of advanced polymers, such as polyimides, which are valued for their thermal stability and mechanical properties . Researchers may explore this bis(4-methoxyphenyl) derivative for its potential role in creating novel materials for applications in electronics or as a precursor in organic synthesis. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

895-37-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

1-methoxy-4-[(E)-3-(4-methoxyphenyl)but-2-en-2-yl]benzene

InChI

InChI=1S/C18H20O2/c1-13(15-5-9-17(19-3)10-6-15)14(2)16-7-11-18(20-4)12-8-16/h5-12H,1-4H3/b14-13+

InChI Key

AVDZRLFBDGAZLP-BUHFOSPRSA-N

SMILES

CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Isomeric SMILES

C/C(=C(/C)\C1=CC=C(C=C1)OC)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=C(C)C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC

Pictograms

Environmental Hazard

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) typically involves the reaction of 4-methoxybenzyl chloride with but-2-ene-2,3-diol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of the diol displace the chloride ions, forming the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the double bond in the but-2-ene-2,3-diyl linker to a single bond.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 1,1’-(Butane-2,3-diyl)bis(4-methoxybenzene).

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1,1’-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The methoxy groups and the but-2-ene-2,3-diyl linker play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene), differing primarily in bridging moieties, substituents, or stereochemistry:

Compound Name Molecular Formula Molecular Weight Structural Features Key Applications
1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) C₁₈H₁₈O₂ 266.33 But-2-ene bridge, two 4-methoxy groups Research chemical
Methoxychlor C₁₆H₁₅Cl₃O₂ 345.65 Trichloroethylidene bridge Insecticide
(Z)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene C₂₀H₂₂O₂ 296.38 Methyl substituents, Z isomer Organic synthesis
(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene C₁₈H₁₈O₂ 266.33 Conjugated diene bridge Photochemical studies

Key Differences and Research Findings

Methoxychlor (C₁₆H₁₅Cl₃O₂): Structural divergence arises from the trichloroethylidene bridge, which enhances stability and pesticidal activity. Unlike the target compound, methoxychlor’s chlorine atoms contribute to its environmental persistence and toxicity, limiting its use in modern agriculture . Application: Broad-spectrum insecticide (now largely phased out due to ecological concerns).

(Z)- and (E)-1,4-bis(4-methoxyphenyl)-2,3-dimethylbut-1-ene (C₂₀H₂₂O₂) :

  • These isomers exhibit distinct mass spectrometry fragmentation patterns. For example, the (Z)-isomer shows a base peak at m/z 121 ([M-C₁₂H₁₅O]⁺), while the (E)-isomer shares similar fragmentation but with varying intensity ratios .
  • Reactivity : Steric effects from methyl groups influence isomer stability and synthetic utility.

(1E,3E)-1,4-bis(4-methoxyphenyl)buta-1,3-diene (C₁₈H₁₈O₂) :

  • The conjugated diene system enables participation in Diels-Alder reactions, a property absent in the target compound’s isolated double bond. This makes the diene more reactive toward electrophiles and light-induced transformations .
  • Spectral Properties : Extended conjugation results in UV-Vis absorption at longer wavelengths compared to the target compound.

Biological Activity

1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene), also known as BMB, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in various biological contexts.

Chemical Structure and Properties

1,1'-(But-2-ene-2,3-diyl)bis(4-methoxybenzene) features a symmetrical structure with two 4-methoxyphenyl groups linked by a butadiene unit. Its molecular formula is C18H18O2, and it has a molecular weight of 278.34 g/mol. The presence of methoxy groups enhances its lipophilicity and may contribute to its biological activity.

Antioxidant Activity

BMB exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. A study demonstrated that compounds with similar structures showed a capacity to scavenge free radicals effectively. This activity is attributed to the electron-donating ability of the methoxy groups, which stabilize free radicals through resonance stabilization .

Anticancer Potential

Research indicates that BMB may possess anticancer properties. In vitro studies have shown that derivatives of BMB can inhibit the proliferation of various cancer cell lines. For instance, compounds structurally related to BMB demonstrated cytotoxic effects against human breast cancer cells by inducing apoptosis and cell cycle arrest .

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis and cell cycle arrest
HeLa (Cervical Cancer)20Inhibition of proliferation via ROS generation
A549 (Lung Cancer)25Modulation of signaling pathways affecting survival

Anti-inflammatory Effects

BMB has been noted for its anti-inflammatory properties. In a controlled study, it was found to reduce the production of pro-inflammatory cytokines in macrophages activated by lipopolysaccharides (LPS). This suggests that BMB could be beneficial in managing inflammatory diseases by modulating immune responses.

The biological activities of BMB can be attributed to several mechanisms:

  • Antioxidant Mechanism : The methoxy groups donate electrons to neutralize free radicals, thereby reducing oxidative stress.
  • Apoptotic Pathways : BMB triggers intrinsic apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
  • Cytokine Modulation : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of BMB on MCF-7 breast cancer cells. The results indicated that treatment with BMB resulted in a dose-dependent decrease in cell viability, with an IC50 value of 15 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis .

Study 2: Anti-inflammatory Effects

In another study focusing on the anti-inflammatory effects of BMB, researchers treated RAW264.7 macrophages with LPS and subsequently administered BMB. The findings revealed a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent.

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